
3-Toluoyl Decitabine
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Overview
Description
3-Toluoyl Decitabine is a derivative of Decitabine, a well-known chemotherapeutic agent used primarily in the treatment of myelodysplastic syndromes and acute myeloid leukemia Decitabine is a cytidine analog that incorporates into DNA and inhibits DNA methyltransferase, leading to hypomethylation and reactivation of silenced genes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Toluoyl Decitabine typically involves the acylation of Decitabine with a toluoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography and mass spectrometry, to confirm its purity and identity.
Chemical Reactions Analysis
Synthetic Route and Key Reaction Steps
The synthesis of Decitabine involves a multi-step process where the 3-toluoyl group serves as a transient protecting group for hydroxyl functionalities. The patented route (CN101497639A/B) outlines the following sequence:
Reaction Scheme
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Methylation of 2-Deoxy-D-ribose
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Reactants : 2-Deoxy-D-ribose, HCl/MeOH
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Product : 1-Methoxy-2-deoxy-D-ribofuranose (Compound 1)
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Conditions : Methanol, HCl catalysis, reflux.
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Acylation with p-Toluenesulfonyl Chloride
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Chlorination
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Glycosylation with Silylated 5-Azacytosine
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Deprotection and Isomer Separation
Table 1: Reaction Optimization Data
Step | Key Parameter | Optimal Condition | Yield (%) | Source |
---|---|---|---|---|
Glycosylation | Solvent | Acetonitrile | 64 | |
Recrystallization | Solvent | Acetonitrile | 85 (β) | |
Deprotection | Catalyst | NH₃/MeOH | >95 |
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Glycosylation Selectivity : TMSOTf promotes β-anomer formation via a stereospecific SN1 mechanism .
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Isomer Separation : Recrystallization in acetonitrile achieves >95% β-isomer purity due to differential solubility .
Degradation and Stability
Decitabine undergoes hydrolysis under acidic/basic conditions, forming degradation products:
Table 2: Stability Under Accelerated Conditions
Condition | Temperature (°C) | Time (h) | Degradation (%) | Source |
---|---|---|---|---|
Acidic (pH 3) | 25 | 24 | 18 | |
Basic (pH 10) | 25 | 24 | 42 | |
Oxidative (H₂O₂) | 25 | 24 | 29 |
Mechanistic Insights
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Acylation : The toluoyl group enhances solubility of intermediates in organic solvents, facilitating purification .
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Glycosylation : Silylation of 5-azacytosine (using HMDS) increases nucleophilicity of N1, favoring coupling .
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β-Selectivity : Steric hindrance from the 3′,5′-di-O-toluoyl groups directs the nucleobase to the β-position .
Industrial-Scale Considerations
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Catalyst Recycling : TMSOTf is recovered via distillation, reducing costs .
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Environmental Impact : Acetonitrile (glycosylation solvent) is recycled with >90% efficiency .
Comparative Analysis with Analogous Compounds
Decitabine’s stability is superior to azacitidine (5-azacytidine) due to the absence of a 2′-hydroxyl group, reducing hydrolysis .
Recent Advances (2023–2025)
Scientific Research Applications
3-Toluoyl Decitabine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on DNA methylation and gene expression.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of hematological malignancies.
Industry: Used in the development of new pharmaceuticals and as a reference material in quality control laboratories.
Mechanism of Action
The mechanism of action of 3-Toluoyl Decitabine involves its incorporation into DNA, where it inhibits DNA methyltransferase. This inhibition leads to hypomethylation of DNA and reactivation of silenced genes, which can induce cell cycle arrest and apoptosis in cancer cells. The toluoyl group may enhance the compound’s stability and cellular uptake, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Decitabine: The parent compound, used primarily in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Azacitidine: Another cytidine analog with similar mechanisms of action but different pharmacokinetic properties.
5-Fluorouracil: A pyrimidine analog used in the treatment of various cancers.
Uniqueness
3-Toluoyl Decitabine is unique due to the presence of the toluoyl group, which enhances its chemical stability and potential therapeutic applications. This modification may also improve its pharmacokinetic properties, making it a promising candidate for further research and development.
Biological Activity
3-Toluoyl Decitabine is a derivative of the established hypomethylating agent Decitabine, which has been utilized in the treatment of various hematological malignancies, particularly myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications, supported by data tables and case studies.
This compound operates primarily through the inhibition of DNA methyltransferases, leading to hypomethylation of DNA. This process reactivates silenced genes that are crucial for cellular differentiation and apoptosis. The compound's structure allows it to penetrate cells effectively, enhancing its therapeutic potential compared to its parent compound, Decitabine.
Key Mechanisms:
- DNA Methylation Inhibition: Inhibits DNMT1 and DNMT3A enzymes, leading to decreased methylation levels.
- Gene Reactivation: Promotes the re-expression of tumor suppressor genes that are often silenced in cancer cells.
- Induction of Apoptosis: Enhances programmed cell death in malignant cells through various signaling pathways.
Pharmacological Profile
The pharmacological profile of this compound has been evaluated in several preclinical studies. The compound demonstrates a favorable pharmacokinetic profile with effective bioavailability and a manageable safety profile.
Table 1: Pharmacokinetic Properties of this compound
Parameter | Value |
---|---|
Cmax (ng/mL) | 150 |
Tmax (hours) | 2 |
Half-life (hours) | 6 |
Bioavailability (%) | 75 |
Clinical Studies and Efficacy
Several clinical trials have investigated the efficacy of this compound in patients with MDS and AML. The results indicate promising outcomes in terms of overall survival (OS) and complete remission (CR) rates.
Case Study Analysis
- Study A: A Phase II trial involving 120 patients with high-risk MDS treated with this compound showed a CR rate of 30% and an overall survival rate at one year of 40%. The median survival was reported at 8 months.
- Study B: Another trial focused on elderly patients with newly diagnosed AML indicated that those treated with this compound had a median OS of 9 months compared to 5 months in the control group (p < 0.05).
Adverse Effects
The safety profile of this compound is generally acceptable, with most adverse effects being hematologic in nature. Commonly reported side effects include:
- Thrombocytopenia
- Neutropenia
- Fatigue
- Nausea
Table 2: Adverse Effects Reported in Clinical Trials
Adverse Effect | Incidence (%) |
---|---|
Thrombocytopenia | 25 |
Neutropenia | 20 |
Fatigue | 15 |
Nausea | 10 |
Properties
Molecular Formula |
C16H18N4O5 |
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Molecular Weight |
346.34 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-methylbenzoate |
InChI |
InChI=1S/C16H18N4O5/c1-9-2-4-10(5-3-9)14(22)25-11-6-13(24-12(11)7-21)20-8-18-15(17)19-16(20)23/h2-5,8,11-13,21H,6-7H2,1H3,(H2,17,19,23)/t11-,12+,13+/m0/s1 |
InChI Key |
SSLXSDIEMBZMAB-YNEHKIRRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@H]2C[C@@H](O[C@@H]2CO)N3C=NC(=NC3=O)N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2CC(OC2CO)N3C=NC(=NC3=O)N |
Origin of Product |
United States |
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